Ro 48-8071

Description

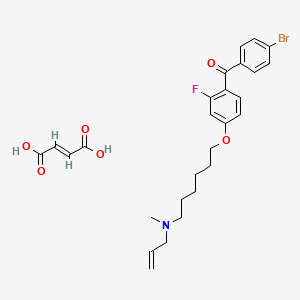

a cholesterol synthesis inhibitor; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYCCJYVZIMDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870077 | |

| Record name | Ro 48-8071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161582-11-2 | |

| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 48-8071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R048-8071 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ro 48-8071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-48-8071 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ro 48-8071 in Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the multifaceted mechanism of action of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase, in the context of prostate cancer. By targeting a critical enzyme in the cholesterol biosynthesis pathway, this compound initiates a cascade of anti-neoplastic effects, positioning it as a promising therapeutic candidate for both hormone-dependent and castration-resistant prostate cancer. This document provides a comprehensive overview of its primary molecular target, downstream cellular consequences, and the key signaling pathways involved, supported by quantitative data and detailed experimental methodologies.

Primary Molecular Target: Inhibition of 2,3-Oxidosqualene Cyclase (OSC)

This compound's principal mechanism of action is the potent and specific inhibition of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] OSC catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a pivotal step in the de novo synthesis of cholesterol.[1][2] As cholesterol is an indispensable component of cellular membranes and the metabolic precursor to steroid hormones, including androgens, targeting this pathway represents a strategic approach to cancer therapy.[1][3] this compound has a high affinity for OSC, with an IC50 value of approximately 6.5 nM.[4][5][6] By inhibiting OSC, this compound disrupts the production of cholesterol, leading to downstream effects that collectively suppress prostate cancer cell proliferation and survival.[1][2]

Figure 1: Primary molecular target of this compound.

Cellular Mechanisms of Action in Prostate Cancer

Inhibition of OSC by this compound triggers several key anti-cancer mechanisms in both hormone-dependent (androgen-sensitive) and castration-resistant prostate cancer (CRPC) cells.

Reduction of Cell Viability

This compound effectively reduces the viability of various prostate cancer cell lines, including the androgen-sensitive LNCaP line and the castration-resistant PC-3 and DU145 lines.[1][2] Notably, its cytotoxic effects are specific to cancerous cells, as concentrations up to 10 μM have been shown to have no effect on the viability of normal prostate cells (RWPE-1).[1][2] This selectivity suggests a favorable therapeutic window.

Table 1: Effect of this compound on Prostate Cancer Cell Viability

| Cell Line | Type | Treatment Duration | Effect |

| LNCaP | Hormone-Dependent | 24 / 48 hours | Dose-dependent reduction in viability.[2] |

| PC-3 | Castration-Resistant | 24 / 48 hours | Dose-dependent reduction in viability.[2] |

| DU145 | Castration-Resistant | 24 / 48 hours | Dose-dependent reduction in viability.[1][2] |

| LNCaP & PC-3 | Both | 7 days | Reduced viability observed at nanomolar concentrations.[2] |

| RWPE-1 (Normal) | Non-cancerous | Not specified | No reduction in viability at concentrations up to 10 μM.[1][2] |

Induction of Apoptosis

A primary mechanism through which this compound reduces cell viability is the induction of apoptosis.[1][2] Treatment with this compound leads to a dose-dependent increase in apoptosis in both hormone-dependent (LNCaP, C4-2) and castration-resistant (PC-3, DU145) prostate cancer cell lines.[2][4]

Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells

| Cell Line | Type | This compound Concentration (µM) | Treatment Duration | Outcome |

| LNCaP | Hormone-Dependent | 10 - 30 | 24 hours | Dose-dependent increase in apoptosis.[2][4] |

| C4-2 | Castration-Resistant | 10 - 30 | 24 hours | Dose-dependent increase in apoptosis.[2][4] |

| PC-3 | Castration-Resistant | Not specified | 24 hours | Significant induction of apoptosis.[2][4] |

| DU145 | Castration-Resistant | Not specified | 24 hours | Significant induction of apoptosis.[2][4] |

Modulation of Key Prostate Cancer Receptors

This compound exerts significant "off-target" effects by modulating the expression of critical receptors that drive prostate cancer progression.[1][2]

-

Reduction of Androgen Receptor (AR) Expression: In hormone-dependent LNCaP cells, this compound treatment leads to a dose-dependent decrease in the protein levels of the androgen receptor.[1][2] This is a crucial effect, as AR is the primary driver of growth and survival in the early stages of prostate cancer.[7]

-

Induction of Estrogen Receptor β (ERβ) Expression: Concurrently, this compound increases the protein expression of estrogen receptor β (ERβ) in both hormone-dependent (LNCaP) and castration-resistant (PC-3) cells.[1][2] ERβ is known to have potent anti-proliferative and tumor-suppressive functions in prostate cancer.[1][2] The combination of this compound with an ERβ agonist, such as diarylpropionitrile (DPN), has been shown to enhance the reduction in cancer cell viability.[7]

Table 3: Receptor Modulation by this compound

| Cell Line | Receptor | This compound Concentration | Treatment Duration | Effect on Protein Expression |

| LNCaP | AR | 10 - 25 µM | 6 hours | Dose-dependent reduction.[2][4] |

| LNCaP | AR | 0.1 - 1.0 µM | 7 days | Dose-dependent reduction.[2] |

| LNCaP | ERβ | Not specified | 6 hours | Dose-dependent increase.[2] |

| PC-3 | ERβ | Not specified | 6 hours | Dose-dependent increase.[2] |

Signaling Pathway Involvement

While the direct effects on cholesterol synthesis and receptor expression are well-documented, evidence from other cancer types suggests that the anti-tumor activity of this compound may also involve the modulation of key intracellular signaling pathways.

-

PI3K Pathway: Studies in metastatic models have indicated that OSC inhibition by this compound can interfere with the PI3K pathway, which is a central regulator of cell growth, proliferation, and survival.[3]

-

ERK/MAPK and JNK Pathways: In pancreatic cancer cells, this compound has been shown to inhibit cell viability by deactivating the JNK and ERK/MAPK signaling pathways, evidenced by reduced phosphorylation of JNK and ERK.[8] These pathways are crucial for controlling cell proliferation and apoptosis.[8]

Although direct evidence in prostate cancer cells is still emerging, it is plausible that these pathways are also modulated by this compound as a downstream consequence of OSC inhibition and altered membrane cholesterol content.

Figure 2: Overview of this compound's multifaceted mechanism of action.

In Vivo Efficacy

The anti-tumor effects of this compound observed in vitro have been successfully translated into in vivo models. In studies using xenografts of castration-resistant PC-3 cells in nude mice, treatment with this compound significantly suppressed tumor growth compared to controls.[1][2]

Table 4: In Vivo Efficacy of this compound

| Xenograft Model | This compound Dose (mg/kg) | Outcome | Toxicity |

| PC-3 | 5 and 20 | Significant reduction in tumor growth.[2][4] | No significant effect on animal weight, indicating low toxicity.[2][4] |

| PC-3 | 20 | Complete eradication of 2 out of 12 tumors within the study timeframe.[4] | - |

Key Experimental Protocols

This section provides a summary of the core methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

Figure 3: Workflow for the Sulforhodamine B (SRB) cell viability assay.

-

Cell Seeding: LNCaP (7x10³ cells/well), PC-3 (4x10³ cells/well), and DU145 (4x10³ cells/well) are seeded in 96-well plates and allowed to attach overnight.[2]

-

Treatment: Cells are treated with various concentrations of this compound for specified durations (24, 48 hours, or 7 days).[2]

-

Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye.

-

Measurement: The absorbance is read on a plate reader to determine cell density, which is proportional to cell viability.

Apoptosis Assay (Annexin V-FITC by FACS)

Figure 4: Workflow for the Annexin V-FITC apoptosis assay.

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP at 4x10⁵/well) are seeded in 6-well plates.[2]

-

Treatment: Cells are treated with this compound (e.g., 10-30 µM) for 24 hours.[2]

-

Staining: Harvested cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye).

-

Analysis: The stained cell population is analyzed using a fluorescence-activated cell sorter (FACS) to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

-

Cell Lysis: Prostate cancer cells are treated with this compound for the desired time and concentration (e.g., 10-25 µM for 6 hours for AR/ERβ expression).[2] Whole-cell extracts are then prepared using lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-AR, anti-ERβ, anti-β-actin) followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. β-actin is used as a loading control to ensure equal protein loading.[2]

In Vivo Xenograft Study

-

Animal Model: Six-week-old male athymic nu/nu nude mice are used.[9]

-

Cell Implantation: PC-3 cells (5x10⁶) mixed with Matrigel are injected subcutaneously into the flanks of the mice.[2][9]

-

Tumor Growth: Tumors are allowed to develop until they reach a volume of approximately 100 mm³.[2][9]

-

Treatment: Animals are randomly assigned to groups and treated with this compound (e.g., 5 or 20 mg/kg) or a vehicle control, typically via daily tail vein injections.[9]

-

Monitoring: Tumor volume and animal weight are monitored regularly throughout the study to assess efficacy and toxicity.[2][9]

Conclusion

This compound presents a multi-pronged attack on prostate cancer cells. Its primary action as an OSC inhibitor disrupts cholesterol homeostasis, leading to reduced cell viability and the induction of apoptosis. This is complemented by beneficial off-target effects, including the downregulation of the pro-proliferative androgen receptor and the upregulation of the anti-proliferative estrogen receptor β. These mechanisms are effective in both hormone-dependent and castration-resistant prostate cancer models, both in vitro and in vivo. The data strongly support the continued investigation of this compound and the broader strategy of targeting cholesterol biosynthesis as a novel therapeutic approach for prostate cancer.

References

- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound盐 | 161582-11-2 [m.chemicalbook.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Ro 48-8071: A Technical Guide to a Potent 2,3-Oxidosqualene Cyclase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 48-8071 is a potent, small-molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), a critical component of the cholesterol biosynthesis pathway. By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a key precursor to cholesterol. This mechanism of action not only leads to a significant reduction in plasma cholesterol levels but has also demonstrated considerable anti-cancer properties in a variety of preclinical models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease, and the inhibition of cholesterol biosynthesis is a cornerstone of its management. While statins, which target HMG-CoA reductase, are the most widely used class of cholesterol-lowering drugs, there is ongoing research into alternative targets within the cholesterol synthesis pathway that may offer improved efficacy or a better side-effect profile. 2,3-Oxidosqualene cyclase (OSC) represents one such promising target. This compound has emerged as a highly potent and specific inhibitor of OSC, demonstrating significant lipid-lowering effects in various animal models.[1] Furthermore, a growing body of evidence indicates that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

This compound exerts its primary pharmacological effect by inhibiting the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, a crucial step in the biosynthesis of cholesterol.[1] By blocking this step, this compound effectively curtails the de novo synthesis of cholesterol.

dot

Caption: Cholesterol Biosynthesis Pathway and the Point of Inhibition by this compound.

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of this compound against OSC and cholesterol synthesis has been quantified in various in vitro systems.

| Target | System | IC50 Value | Reference |

| 2,3-Oxidosqualene Cyclase (OSC) | Human Liver Microsomes | ~6.5 nM | [2] |

| Cholesterol Synthesis | HepG2 Cells | ~1.5 nM | [2] |

Anti-Cancer Cell Viability

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (48h treatment) | Reference |

| DLD-1 | Colon Cancer | 3.3 µM | [3] |

| LoVo | Colon Cancer | 4.2 µM | [3] |

| A549 | Lung Cancer | 13.68 µM | [3] |

| NCI-H460 | Lung Cancer | 10.5 µM | [3] |

| Capan-1 | Pancreatic Cancer | 12.8 µM | [3] |

| BxPC-3 | Pancreatic Cancer | 9.7 µM | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10-18 µM | [4] |

| BT-20 | Triple-Negative Breast Cancer | ~10-18 µM | [4] |

| SK-Br-3 | Breast Cancer (Her2+) | ~10-18 µM | [4] |

| PC-3 | Prostate Cancer | ~10 µM | [5] |

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the cholesterol-lowering and anti-tumor effects of this compound.

| Animal Model | Treatment and Dose | Key Findings | Reference |

| Hamsters | 150 µmol/kg/day | ~60% reduction in LDL cholesterol | [5][6] |

| Squirrel Monkeys | Pharmacologically active doses | >30% reduction in LDL cholesterol | [1] |

| Minipigs | Pharmacologically active doses | >30% reduction in LDL cholesterol | [1] |

| Mice (BT-474 xenografts) | 5 or 20 mg/kg | Significant reduction in tumor growth | [5] |

| BALB/c Mice | 20 mg/day/kg | >50% inhibition of intestinal cholesterol synthesis | [5] |

Experimental Protocols

2,3-Oxidosqualene Cyclase (OSC) Inhibition Assay

Cell Viability - Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[7]

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well and shaking for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

dot

Caption: A generalized workflow for the Sulforhodamine B (SRB) cell viability assay.

Apoptosis Detection - Annexin V-FITC Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect specific proteins in a sample. The general protocol involves protein extraction, gel electrophoresis, transfer to a membrane, and detection with specific antibodies.

General Protocol:

-

Protein Extraction: Lyse cells treated with this compound and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., ERα, ERβ, AR, PR, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Synthesis

The original synthesis of this compound was reported by Morand et al. in 1997.[1] While a detailed step-by-step synthesis is beyond the scope of this guide, the key structural features of the molecule are a benzophenone core with a bromo-substituent on one phenyl ring and a fluoro- and an allylamino-hexyloxy-substituent on the other.

Conclusion

This compound is a potent and specific inhibitor of 2,3-oxidosqualene cyclase with significant potential in both lipid management and oncology. Its well-defined mechanism of action, coupled with a growing body of preclinical data demonstrating its efficacy, makes it a valuable tool for researchers and a promising candidate for further drug development. This technical guide provides a consolidated resource of its key characteristics and the methodologies used to evaluate its activity, serving as a foundation for future investigations into this compelling molecule.

References

- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. SRB assay for measuring target cell killing [protocols.io]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

The Pharmacokinetics and Pharmacodynamics of Ro 48-8071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 48-8071 is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2][3] By targeting OSC, this compound effectively blocks the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting cholesterol synthesis.[1][4] This mechanism has demonstrated significant therapeutic potential, not only in lowering plasma cholesterol but also in exhibiting robust anti-cancer activity across a range of malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiling data from numerous in vitro and in vivo studies. It details the compound's mechanism of action, summarizes its quantitative effects in tabular format, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Cholesterol is an essential component of cell membranes and a precursor for steroid hormones. However, dysregulation of its biosynthesis is implicated in various diseases, including hypercholesterolemia and cancer. While statins, which inhibit HMG-CoA reductase, are the cornerstone of cholesterol-lowering therapy, targeting downstream enzymes like OSC offers a potentially more specific approach with a different side-effect profile.[4][5] this compound has emerged as a valuable tool compound and a potential therapeutic agent due to its high affinity for OSC.[3][6] Its primary pharmacodynamic effect is the inhibition of cholesterol production, which in turn affects cellular processes that are highly dependent on cholesterol availability, such as proliferation and signaling.[1][7] This has been particularly evident in cancer cells, where this compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various models.[1][2][8][9]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of 2,3-oxidosqualene cyclase. This leads to a reduction in cholesterol synthesis and an accumulation of the upstream substrate, monooxidosqualene (MOS).[5][10]

Mechanism of Action

This compound binds to the active site of OSC, preventing the cyclization of 2,3-oxidosqualene to lanosterol.[11] This action is highly specific and occurs at nanomolar concentrations.[6][10] The inhibition of cholesterol synthesis by this compound has several downstream consequences that contribute to its anti-cancer effects, including the deactivation of pro-proliferative signaling pathways.[1]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, it inactivates the JNK and ERK/MAPK signaling pathways by reducing the phosphorylation of JNK and ERK.[1][4][12][13] Additionally, in some cancer models, this compound has been observed to degrade the estrogen receptor α (ERα) while inducing the anti-proliferative estrogen receptor β (ERβ).[2][14]

Caption: Signaling pathway affected by this compound.

In Vitro Activity

This compound demonstrates potent activity against a wide variety of cancer cell lines. Its effects include inhibition of cell viability, induction of apoptosis, and cell cycle arrest, typically in the G1 phase.[1][12]

| Cell Line | Cancer Type | IC50 (Viability) | Assay Duration | Reference |

| PANC-1 | Pancreatic | ~10 µM | 72 h | [13] |

| HCT116 | Colon | Not specified | - | [1] |

| HPAF-II | Pancreatic | Not specified | - | [1] |

| PC-3 | Prostate (resistant) | ~10 µM | 24-48 h | [3][10] |

| DU145 | Prostate (resistant) | ~10 µM | 24-48 h | [3] |

| LNCaP | Prostate (dependent) | ~10 µM | 24-48 h | [3][10] |

| C4-2 | Prostate (dependent) | Not specified | - | [10] |

| MDA-MB-231 | Breast (TNBC) | ~10-18 µM | 48 h | [15][16] |

| BT-20 | Breast (TNBC) | ~10-18 µM | 48 h | [15][16] |

| SK-Br-3 | Breast (HER2+) | ~10-18 µM | 48 h | [16] |

| BT-474 | Breast (ER+) | Not specified | - | [2] |

| OVCAR-3 | Ovarian | Not specified | 24-48 h | [9] |

| SK-OV-3 | Ovarian | Not specified | 24-48 h | [9] |

| HepG2 | Liver | ~1.5 nM (Chol. Synth.) | - | [10] |

| Ishikawa | Endometrial | 0.968 µM | - | [17] |

| KLE | Endometrial | 6.478 µM | - | [17] |

Pharmacokinetics

Detailed pharmacokinetic studies in humans are not publicly available. The available data is derived from animal models.

Animal Pharmacokinetics and Efficacy

In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models and lowering LDL cholesterol in various animal species.

| Species | Model | Dosing Regimen | Key Findings | Reference |

| Nude Mice | PANC-1 Xenograft | Intravenous injection (dose not specified) for 3 weeks | Markedly inhibited subcutaneous tumor growth. | [1] |

| Nude Mice | BT-20 Xenograft | 5-10 mg/kg | Inhibited tumor growth with no apparent toxicity. | [15] |

| Nude Mice | PC-3 Xenograft | 5 or 20 mg/kg | Significantly reduced in vivo tumor growth. 20 mg/kg eradicated 2 of 12 tumors. | [3][10] |

| Nude Mice | BT-474 Xenograft | Not specified | Prevented tumor growth with no apparent toxicity. | [2] |

| Nude Mice | EOC Xenograft | 20-40 mg/kg/day ip for 27 days | Significantly suppressed tumor growth. | [9][18] |

| Hamsters | Hypercholesterolemia | Up to 300 µmol/kg per day | Maximally lowered LDL-C by ~60% at 150 µmol/kg/day. No change in HDL-C. | [5][10] |

| Squirrel Monkeys | Hypercholesterolemia | Not specified | Lowered LDL by at least 30%. | [5] |

| Minipigs | Hypercholesterolemia | Not specified | Lowered LDL by at least 30%. | [5] |

| BALB/c Mice | Cholesterol Synthesis | 20 mg/day/kg body weight | Rapid and sustained inhibition (>50%) of cholesterol synthesis in the small intestine. | [10] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This assay quantifies the protein content of surviving cells as an index of cell growth and viability.[7]

References

- 1. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound fumarate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]

- 7. oatext.com [oatext.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. fortunejournals.com [fortunejournals.com]

- 15. academic.oup.com [academic.oup.com]

- 16. fortunejournals.com [fortunejournals.com]

- 17. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vivo Efficacy of Ro 48-8071 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), in various mouse models. The data and protocols summarized herein are collated from multiple preclinical studies, offering a centralized resource for understanding the therapeutic potential of this compound.

Core Efficacy Data

This compound has demonstrated significant anti-tumor efficacy in a range of mouse xenograft models. The quantitative data from these studies are summarized below, highlighting the compound's ability to inhibit tumor growth without inducing significant toxicity.

Table 1: Efficacy of this compound in Prostate Cancer Mouse Models

| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |

| Athymic nu/nu nude mice | PC-3 (castration-resistant) | 5 or 20 mg/kg/day (tail vein injection) | 5 daily injections followed by 6 injections every other day | Significantly reduced tumor growth compared to vehicle. No significant effect on animal weight. At 20 mg/kg, 2 out of 12 tumors were completely eradicated.[1][2] | [1][2] |

Table 2: Efficacy of this compound in Breast Cancer Mouse Models

| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |

| Nude mice | BT-474 (estrogen-dependent) | Not specified in abstract | Not specified in abstract | Prevented tumor growth with no apparent toxicity. Degraded ERα and induced ERβ.[3][4] | [3][4] |

| Nude mice | BT-20 (Triple-Negative Breast Cancer) | 5-10 mg/kg | Until tumors reached ~80 mm³ | Inhibited tumor growth with no apparent toxicity. Increased TUNEL expression (apoptosis) and suppressed angiogenic markers (VEGF, CD-31).[5][6][7] | [5][6][7] |

Table 3: Efficacy of this compound in Ovarian Cancer Mouse Models

| Mouse Model | Cell Line | Dosage | Treatment Duration | Key Findings | Reference |

| Nude mice | SK-OV-3 | 20 or 40 mg/kg/day (intraperitoneal) | 27 days | Significantly suppressed tumor growth (336 ± 60 mm³ in control vs. 171 ± 20 mm³ in treated). No significant weight loss. Induced apoptosis in tumor cells.[8][9][10] | [8][9][10] |

Table 4: Efficacy of this compound in Other Cancer and Disease Mouse Models

| Mouse Model | Condition | Dosage | Treatment Duration | Key Findings | Reference |

| Pancreatic Cancer Xenograft | PANC-1 | Not specified in abstract | 21 days | Markedly inhibited subcutaneous tumor growth.[11] | [11] |

| Gallstone-susceptible C57L/J mice | Cholelithiasis (gallstones) | 30-100 mg/kg/day | Not specified in abstract | Reduced gallstone prevalence from 73% to 17%.[12] | [12] |

| BALB/c mice | Cholesterol Synthesis | 20 mg/day/kg body weight (in chow) | 7 days | Rapid and sustained inhibition (>50%) of cholesterol synthesis in the small intestine.[2][13][14][15][16] | [2][13][14][15][16] |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of 2,3-oxidosqualene cyclase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol production and has several downstream effects on cancer cell signaling.

The inhibition of cholesterol synthesis by this compound has been shown to modulate several cancer-related signaling pathways, leading to reduced cell viability and apoptosis.

Experimental Protocols

The following section details the methodologies for key in vivo experiments cited in the literature. These protocols provide a foundation for designing and executing similar preclinical studies.

Xenograft Tumor Model Protocol (General)

This protocol outlines a general workflow for establishing and treating subcutaneous xenograft tumors in mice.

References

- 1. dovepress.com [dovepress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. fortunejournals.com [fortunejournals.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. gut.bmj.com [gut.bmj.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sustained and selective suppression of intestinal cholesterol synthesis by this compound, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The Disruption of Cholesterol Homeostasis: A Technical Guide to Ro 48-8071's Impact on the Biosynthesis Pathway

For Immediate Release

This technical guide provides an in-depth analysis of Ro 48-8071, a potent and specific inhibitor of 2,3-oxidosqualene cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Executive Summary

This compound is a small molecule inhibitor that targets the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2][3][4] This enzyme catalyzes the cyclization of 2,3-monoepoxysqualene to lanosterol, a foundational step in the multi-enzyme cascade that produces cholesterol.[1][2][5][6] By inhibiting OSC, this compound effectively curtails the de novo synthesis of cholesterol and leads to the accumulation of the substrate monooxidosqualene.[7] This targeted intervention in the cholesterol biosynthesis pathway has demonstrated significant potential in various research contexts, including cholesterol-lowering therapies and oncology.[7][8]

Mechanism of Action: A Focused Inhibition

The cholesterol biosynthesis pathway is a complex and highly regulated process. This compound's mechanism is distinguished by its specificity for OSC, an enzyme positioned downstream of HMG-CoA reductase, the target of statins.[8][9] This specificity allows for the inhibition of cholesterol synthesis without impacting the production of other essential molecules derived from the early stages of the mevalonate pathway, a common source of side effects associated with statins.[2][6] The inhibition of OSC by this compound has been shown to trigger a downstream cascade of cellular events, including the induction of apoptosis in cancer cells and the modulation of key signaling pathways.[2][8]

Figure 1: Cholesterol biosynthesis pathway highlighting the inhibition of Oxidosqualene Cyclase (OSC) by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous studies, demonstrating its potency at both the enzymatic and cellular levels. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | System/Cell Line | Value | Reference |

| IC50 (OSC Inhibition) | Human Liver OSC | ~6.5 nM | [10][11] |

| IC50 (Cholesterol Synthesis) | HepG2 cells | ~1.5 nM | [10][11] |

| IC50 (Cell Viability, 48h) | Colon Cancer Cell Lines | 3.3 - 13.68 µM | [8] |

| IC50 (Cell Viability) | PC-3 (Prostate Cancer) | 10 µM | [10][11] |

| Apoptosis Induction | LNCaP & C4-2 (Prostate Cancer) | Dose-dependent (10-30 µM) | [10][11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Dose | Effect | Reference |

| Hamsters | 150 µmol/kg per day | ~60% reduction in LDL-C | [11] |

| BALB/c Mice | 20 mg/day/kg | >50% inhibition of intestinal cholesterol synthesis | [10][12] |

| Nude Mice (Prostate Cancer Xenograft) | 5 or 20 mg/kg | Significant reduction in tumor growth | [10][11] |

| Nude Mice (Ovarian Cancer Xenograft) | 20-40 mg/kg/day | Significant suppression of tumor growth | [5][13] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Lanosterol Synthase (LSS/OSC) Inhibition Assay (LC-MS/MS-Based)

This protocol provides a method for the direct quantification of lanosterol produced by LSS, enabling the determination of inhibitor potency.[14]

Materials:

-

Purified LSS enzyme or microsomal fraction containing LSS

-

(S)-2,3-oxidosqualene (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂

-

This compound (or other inhibitors)

-

Internal Standard (e.g., deuterated lanosterol)

-

Quenching Solution: 2:1 (v/v) Chloroform:Methanol

-

LC-MS/MS system with a C18 column

Procedure:

-

Pre-incubate the purified LSS enzyme or microsomal fraction with varying concentrations of this compound in the assay buffer at 37°C.

-

Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

-

Incubate the reaction at 37°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding the quenching solution and the internal standard.

-

Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for lipid extraction.

-

Evaporate the solvent and reconstitute the lipid extract in a suitable mobile phase.

-

Analyze the sample using an LC-MS/MS system to quantify the amount of lanosterol produced relative to the internal standard.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This colorimetric assay is used to determine the effect of this compound on the viability of cancer cell lines.[3][4]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

In Vivo Tumor Xenograft Study

This protocol outlines a typical animal study to evaluate the anti-tumor efficacy of this compound in vivo.[3][4][13]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft implantation

-

This compound formulated for in vivo administration

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Figure 2: Generalized experimental workflow for evaluating the effects of this compound.

Conclusion

This compound represents a highly specific and potent tool for the investigation and potential therapeutic targeting of the cholesterol biosynthesis pathway. Its distinct mechanism of action, inhibiting 2,3-oxidosqualene cyclase, offers a valuable alternative to traditional cholesterol-lowering agents and presents a promising avenue for the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a solid foundation for further research and development efforts centered on this compelling molecule.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Cholesterol biosynthesis inhibitor this compound reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sustained and Selective Suppression of Intestinal Cholesterol Synthesis by this compound, an Inhibitor of 2,3-Oxidosqualene:Lanosterol Cyclase, in the BALB/c Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

Apoptosis Induction by Ro 48-8071 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of apoptosis in breast cancer cells by Ro 48-8071, a potent inhibitor of oxidosqualene cyclase (OSC). This document details the molecular mechanisms, key signaling pathways, quantitative data from various studies, and comprehensive experimental protocols.

Executive Summary

This compound is a small molecule inhibitor of 2,3-oxidosqualene cyclase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Beyond its cholesterol-lowering properties, this compound has demonstrated significant anti-cancer activity, particularly in breast cancer, by inducing apoptosis.[1][2] This guide elucidates the mechanisms by which this compound exerts its apoptotic effects, providing a valuable resource for researchers in oncology and drug development. The primary mechanism involves the inhibition of OSC, leading to the depletion of downstream cholesterol products and the accumulation of upstream sterols. This disruption in cholesterol homeostasis triggers a cascade of cellular events culminating in programmed cell death.

Mechanism of Action and Signaling Pathways

This compound induces apoptosis in breast cancer cells through a multi-faceted approach, primarily by inhibiting OSC, which catalyzes the conversion of 2,3-oxidosqualene to lanosterol.[1] This inhibition leads to both on-target and off-target effects that converge to promote apoptosis.

A key off-target effect is the modulation of estrogen receptor (ER) signaling. In ER-positive breast cancer cells, this compound leads to the degradation of ERα, a primary driver of proliferation in these cancers.[1] Concurrently, it induces the expression of the anti-proliferative ERβ.[1] This shift in the ERβ/ERα ratio is a significant contributor to the anti-tumor effects of this compound.[1]

The apoptotic cascade is further mediated by the regulation of the Bcl-2 family of proteins. This compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[1] While direct evidence for the upregulation of pro-apoptotic proteins like Bax in response to this compound in breast cancer is still emerging, the alteration of the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis. The activation of executioner caspases, such as caspase-3, has been observed, indicating the involvement of the intrinsic apoptotic pathway.[3]

Furthermore, studies suggest the involvement of the c-Jun N-terminal kinase (JNK) and the PI3K/Akt signaling pathways in this compound-induced apoptosis, although the precise mechanisms in breast cancer require further investigation.[2][4]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various breast cancer cell lines.

IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |

| BT-474 | ER+/HER2+ | 9.51 ± 0.05 | 6.06 ± 0.23 | [1] |

| T47-D | ER+ | 11.53 ± 0.36 | 7.76 ± 0.29 | [1] |

| MCF-7 | ER+ | 12.32 ± 0.59 | 6.34 ± 0.34 | [1] |

| HCC-1428 | ER+ | 14.64 ± 0.42 | 11.58 ± 0.34 | [1] |

| ZR-75 | ER+ | 11.04 ± 0.29 | 7.63 ± 0.30 | [1] |

Apoptosis Induction in Breast Cancer Cell Lines

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | % Dead Cells (Annexin V+/PI+) | Reference |

| BT-474 | Control | ~5% | ~2% | [1] |

| 5 µM this compound | ~15% | ~5% | [1] | |

| 10 µM this compound | ~25% | ~10% | [1] | |

| 20 µM this compound | ~40% | ~15% | [1] | |

| MCF-7 | Control | ~3% | ~1% | [1] |

| 5 µM this compound | ~10% | ~3% | [1] | |

| 10 µM this compound | ~20% | ~8% | [1] | |

| 20 µM this compound | ~35% | ~12% | [1] |

Note: The percentages are estimations based on graphical data presented in the cited literature.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is adapted from the methodology described in the cited literature.[1]

Objective: To determine the effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, BT-474)

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base to each well.

-

Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methods described in the referenced studies.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is a generalized procedure based on standard Western blotting techniques mentioned in the literature for the analysis of ERα, ERβ, and Bcl-2.[1]

Objective: To determine the protein expression levels of key apoptosis-related proteins.

Materials:

-

Breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-ERα, anti-ERβ, anti-Bcl-2, anti-cleaved caspase-3, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow and Logic Diagrams

General Experimental Workflow

References

- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PI3K/Akt Pathway Inhibition by Ro 48-8071

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 48-8071 is a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway. While not a direct inhibitor of Phosphoinositide 3-kinase (PI3K), this compound elicits a significant inhibitory effect on the PI3K/Akt signaling cascade. This inhibition is primarily attributed to the depletion of cellular cholesterol, which leads to the disruption of lipid rafts. These specialized membrane microdomains are crucial for the proper localization and activation of key signaling proteins, including receptor tyrosine kinases (RTKs) and PI3K itself. The subsequent deactivation of the PI3K/Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines. This guide provides a comprehensive overview of the mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: An Indirect Inhibition of the PI3K/Akt Pathway

This compound's primary molecular target is the enzyme 2,3-oxidosqualene cyclase (OSC). By inhibiting OSC, this compound blocks the conversion of 2,3-monoepoxysqualene to lanosterol, a critical step in the de novo synthesis of cholesterol. The resulting depletion of cellular cholesterol disrupts the integrity of lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the plasma membrane.

Lipid rafts serve as organizing centers for signal transduction, facilitating the interaction of receptors and downstream signaling molecules. The PI3K/Akt pathway is intimately linked to lipid raft integrity. Many receptor tyrosine kinases (RTKs), which are upstream activators of PI3K, are localized in lipid rafts. Upon ligand binding, these receptors activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated.

By disrupting lipid rafts, this compound is thought to impair the spatial organization and signaling competency of RTKs and PI3K, leading to reduced PIP3 production and consequently, decreased Akt phosphorylation and activation. This indirect mechanism of PI3K/Akt pathway inhibition is a key component of the anti-cancer properties of this compound.

Quantitative Data: Cellular Potency of this compound

The inhibitory effects of this compound have been quantified in numerous studies, primarily through cell viability and proliferation assays in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency in a cellular context.

| Cell Line | Cancer Type | Assay | Time Point | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTS | 72 h | ~10 | [1][2] |

| OVCAR-3 | Ovarian Cancer | SRB | 24 h | 20.5 ± 0.3 | [3] |

| OVCAR-3 | Ovarian Cancer | SRB | 48 h | 11.3 ± 0.3 | [3] |

| SK-OV-3 | Ovarian Cancer | SRB | 24 h | 18.3 ± 0.6 | [3] |

| SK-OV-3 | Ovarian Cancer | SRB | 48 h | 12.7 ± 0.5 | [3] |

| DLD-1 | Colon Cancer | SRB | 48 h | 3.3 ± 0.1 | [4] |

| LoVo | Colon Cancer | SRB | 48 h | 4.2 ± 0.2 | [4] |

| H69AR | Lung Cancer | SRB | 48 h | 13.7 ± 0.8 | [4] |

| NCI-H23 | Lung Cancer | SRB | 48 h | 9.8 ± 0.5 | [4] |

| A549 | Lung Cancer | SRB | 48 h | 10.1 ± 0.6 | [4] |

| LNCaP | Prostate Cancer | SRB | 24 h | 18.1 ± 3.2 | [5] |

| LNCaP | Prostate Cancer | SRB | 48 h | 11.8 ± 0.4 | [5] |

| PC-3 | Prostate Cancer | SRB | 24 h | 17.8 ± 1.3 | [5] |

| PC-3 | Prostate Cancer | SRB | 48 h | 11.1 ± 0.5 | [5] |

| DU145 | Prostate Cancer | SRB | 24 h | 13.5 ± 0.9 | [5] |

| DU145 | Prostate Cancer | SRB | 48 h | 8.6 ± 0.5 | [5] |

Note: The IC50 values represent the concentration of this compound required to inhibit cell viability by 50% and are indicative of the compound's overall cellular efficacy, which includes the downstream effects of PI3K/Akt pathway inhibition.

Experimental Protocols

Cell Viability Assays

3.1.1. MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

3.1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.

-

Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a direct readout of the pathway's activation state.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473 or Thr308) and total Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative phosphorylation level.

Visualizations

Signaling Pathway Diagram

Caption: The canonical PI3K/Akt signaling pathway.

This compound Mechanism of Inhibition Diagram

Caption: Proposed indirect inhibition of PI3K/Akt by this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Cholesterol biosynthesis inhibitor this compound inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. dovepress.com [dovepress.com]

Ro 48-8071 and its Effects on Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often developing resistance to standard androgen deprivation therapies. Emerging research has identified the cholesterol biosynthesis pathway as a critical metabolic vulnerability in CRPC. This is due to the dual role of cholesterol as an essential component of cell membranes and as the precursor to de novo intratumoral androgen synthesis, which can fuel cancer progression despite systemic androgen deprivation.[1][2][3][4][5] This technical guide provides an in-depth analysis of Ro 48-8071, a potent inhibitor of 2,3-oxidosqualene cyclase (also known as lanosterol synthase), a key enzyme in the cholesterol biosynthesis pathway.[1][2][6][7] We consolidate the current understanding of its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic effects on CRPC through a multi-faceted mechanism, primarily centered on the disruption of cholesterol metabolism.

-

Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in a dose-dependent manner in both hormone-dependent (LNCaP) and castration-resistant (C4-2, PC-3, DU145) prostate cancer cell lines.[1][6] This suggests that the induction of programmed cell death is a primary mechanism of its anti-cancer activity.[1]

-

Modulation of Steroid Hormone Receptor Signaling: Beyond its primary target, this compound exhibits "off-target" effects that are therapeutically beneficial:

-

Androgen Receptor (AR) Downregulation: Treatment with this compound leads to a dose-dependent reduction in AR protein expression in hormone-dependent prostate cancer cells.[1][6]

-

Estrogen Receptor β (ERβ) Upregulation: The compound increases the expression of ERβ in both hormone-dependent and castration-resistant prostate cancer cells.[1][6] ERβ is known to have anti-proliferative and pro-apoptotic roles in prostate cancer, suggesting that its induction contributes to the efficacy of this compound.[1] The combination of this compound with an ERβ agonist has been shown to synergistically reduce CRPC cell viability.[1][2]

-

-

Potential PI3-Kinase Inhibition: Some reports suggest that this compound may also function as a PI3-Kinase inhibitor, adding another layer to its anti-cancer profile.[11][12]

The following diagram illustrates the primary mechanism of this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound on prostate cancer cells from preclinical studies.

Table 1: In Vitro Cell Viability

| Cell Line | Type | Treatment Duration | IC50 (µM) | Reference |

| LNCaP | Hormone-Dependent | 24 or 48 hours | ~10 | [1] |

| PC-3 | Castration-Resistant | 24 or 48 hours | ~10 | [1] |

| DU145 | Castration-Resistant | 24 or 48 hours | ~10 | [1] |

| RWPE-1 | Normal Prostate Epithel | Not specified | No effect up to 10 µM | [1] |

Table 2: In Vitro Cellular Effects

| Effect | Cell Line(s) | Concentration Range (µM) | Observation | Reference |

| Apoptosis Induction | LNCaP, C4-2, PC-3, DU145 | 10 - 30 | Dose-dependent increase in apoptosis | [1][6] |

| AR Protein Expression | LNCaP | 10 - 25 | Dose-dependent reduction | [1][6] |

| ERβ Protein Expression | LNCaP, PC-3 | 0.1 - 1 | Dose-dependent increase | [1][6] |

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Parameter | Value | Reference |

| Animal Model | Athymic nude mice | [13] |

| Treatment Dose | 5 or 20 mg/kg | [6][13] |

| Outcome | Significant reduction in tumor growth | [2][6] |

| Toxicity | No signs of toxicity or weight loss observed | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (Sulforhodamine B Assay)

This assay evaluates cell density based on the measurement of cellular protein content.

-

Cell Seeding:

-

Treatment:

-

Fixation and Staining:

-

Cells are fixed with 10% trichloroacetic acid (TCA).

-

Plates are washed and stained with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

-

Measurement:

-

Bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is read on a microplate reader at a suitable wavelength (e.g., 510 nm).

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

IC50 values are calculated from dose-response curves.

-

Apoptosis Assay (Annexin V-FITC FACS Analysis)

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine.

-

Cell Seeding and Treatment:

-

Cell Harvesting:

-

Both floating and attached cells are collected and washed with cold PBS.

-

-

Staining:

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

The stained cells are analyzed by a flow cytometer.

-

FITC signal (Annexin V) detects apoptotic cells, while PI signal identifies necrotic or late apoptotic cells.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using appropriate software.

-

In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Six-week-old male athymic nude mice (nu/nu) are used.[13]

-

-

Tumor Implantation:

-

Human CRPC cells are injected subcutaneously into the flanks of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitoring:

-

Endpoint and Analysis:

-

The study is terminated at a predetermined endpoint (e.g., specific tumor volume in the control group).

-

Tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Tumor growth curves are plotted to compare treatment and control groups.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for castration-resistant prostate cancer by targeting a key metabolic vulnerability. Its ability to not only inhibit cholesterol synthesis but also induce apoptosis and favorably modulate AR and ERβ signaling pathways provides a strong rationale for its further development.[1][2][12] The preclinical data demonstrate significant efficacy in reducing CRPC cell viability and inhibiting tumor growth in vivo without apparent toxicity.[1][2][6]

Future research should focus on:

-

Clinical Trials: The compelling preclinical results warrant investigation in human clinical trials to determine the safety, tolerability, and efficacy of this compound in patients with CRPC.[11][12]

-

Combination Therapies: Exploring the synergistic potential of this compound with existing CRPC treatments, such as second-generation anti-androgens (e.g., enzalutamide) or taxane-based chemotherapy, could lead to more durable responses.[2]

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound would be crucial for personalized medicine approaches. This could include assessing the expression levels of enzymes in the cholesterol biosynthesis pathway or the ERβ/AR ratio in patient tumors.

References

- 1. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol biosynthesis inhibitor this compound suppresses growth of hormone-dependent and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Steroid - Wikipedia [en.wikipedia.org]